molecular formula C10H8FN B8798433 2-Cyclopropyl-4-fluorobenzonitrile

2-Cyclopropyl-4-fluorobenzonitrile

Cat. No.: B8798433
M. Wt: 161.18 g/mol
InChI Key: HOANGMGESYNGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-cyclopropyl-4-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2

InChI Key

HOANGMGESYNGLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg commercially available 2-Bromo-4-fluorobenzonitrile, 70 mg tricyclohexylphosphine, 2.04 g tri potassium phosphate mono hydrate and 278 mg cyclopropylboronic acid placed in a reaction vessel and 11 ml toluene were added. The mixture was degassed with argon, then 561 mg palladium(II)acetate were added and the reaction mixture stirred at 100° C. for 1.5 hours. To the cooled reaction mixture was added 30 ml water and the mixture was extracted five times with portions of 30 ml ethyl acetate. The combined organic layers were dried over MgSO4, the solvent removed in vacuo and the resulting residue purified on silica gel with the eluent heptane=>n-heptane:ethyl acetate=5:1 to obtain 310 mg 2-Cyclopropyl-4-fluoro-benzonitrile as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.